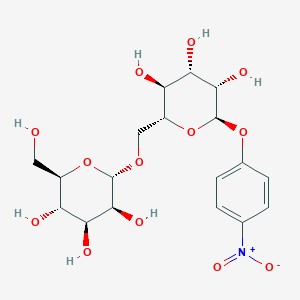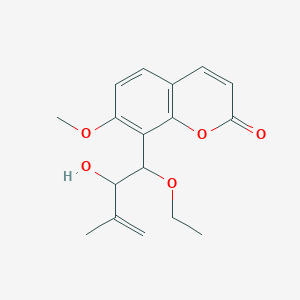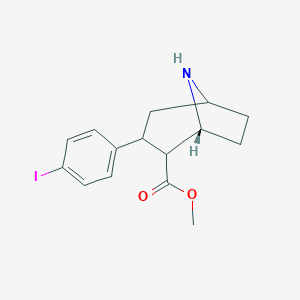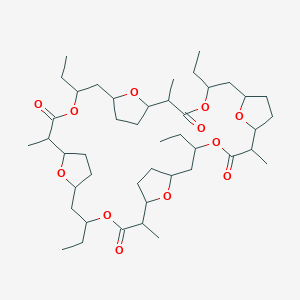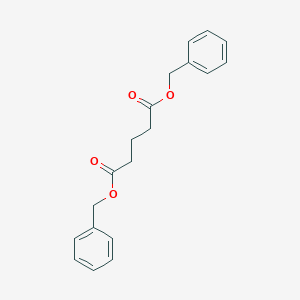
乙酸(S)-2-(苯甲氧基)丙酯
描述
Synthesis Analysis
Ethyl (S)-2-(benzyloxy)propionate can be synthesized through several methods. A notable approach involves the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane, leading to the formation of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. The stereochemistry of the resulting product varies with the structure of the acyl group used in the reaction (Suzuki, 1985). Additionally, ethyl (S)-2-(benzyloxy)propionate can be prepared from ethyl (S)-lactate, showcasing a method for obtaining the ester through a series of steps, including large scale preparation amenable to optically active forms (Varelis & Johnson, 1995).
Molecular Structure Analysis
The molecular structure of ethyl (S)-2-(benzyloxy)propionate and its derivatives has been elucidated through various spectroscopic methods and sometimes confirmed by X-ray diffraction studies. These analyses reveal the compound's conformation and the spatial arrangement of its atoms, critical for understanding its reactivity and interactions with other molecules. For instance, the synthesis and structural analysis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provided insights into its molecular structure and potential for antimicrobial and antioxidant activities (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl (S)-2-(benzyloxy)propionate undergoes various chemical reactions, highlighting its versatility in synthetic chemistry. Its reactions can lead to the formation of diverse functional groups and molecular skeletons, serving as a precursor for many synthetic targets. For example, the preparation of optically active forms from ethyl (S)-lactate and subsequent conversion into (S)-2-(benzyloxy)propanal illustrates its reactivity and the potential for producing various derivatives (Varelis & Johnson, 1995).
科学研究应用
杀虫剂科学:乙酸(S)-2-(N-苯甲酰基-3,4-二氯苯胺)已发现可有效控制谷物中的野燕麦。它抑制茎伸长并防止植物毒性积累,尽管其选择性因作物和环境条件而异 (Jeffcoat 和 Harries,1973)。
药物中间体:由 L-酪氨酸合成的化合物乙酸(S)-2-乙氧基-3-(4-羟基苯基)丙酯显示出作为药物中间体的潜力。它的产率为 19%,对映体过量为 98.5% (杜海君,2007)。
有机合成:可作为不饱和砜前体的 (−)‐(E,S)‐3‐(苯甲氧基)‐1‐丁烯基苯基砜的合成涉及使用 (−)‐(S)‐2‐(苯甲氧基)丙醛的酸催化苄基化 (Enders、Berg 和 Jandeleit,2003)。
澳大利亚化学杂志:旋光活性 (S)-2-(苯甲氧基)丙醛已由乙酸(S)-乳酸制备,提供了两种替代方法将其转化为 (S)-2-(苯甲氧基)丙醛 (Varelis 和 Johnson,1995)。
化学中间体:乙酸 2-(2-乙氧基-2-氧代乙氧基)-丙酯已在涉及温度、溶剂类型和反应物比例的最佳条件下合成,产率为 58.6% (L. Shubin,2009)。
日本化学会会报:乙酸 3-烷基-3-羟基-5-硝基-2,3-二氢-2-苯并呋喃羧酸酯可以由乙酸 2-酰基-4-硝基苯氧基乙酸酯合成。所得化合物具有顺式和反式异构体,具体取决于所用的合成方法 (铃木恒雄,1985)。
安全和危害
Ethyl propionate is extremely flammable and may cause serious eye irritation and respiratory irritation. It’s suspected of causing genetic effects and may cause cancer5.
未来方向
The future directions of similar compounds often involve new applications and improvements in synthesis methods. For example, biocatalysis is being explored for the asymmetric synthesis of alkaloids6.
Please note that this information is based on related compounds and topics, and may not accurately represent “Ethyl (S)-2-(benzyloxy)propionate”. Always consult a professional for accurate information.
属性
IUPAC Name |
ethyl (2S)-2-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFQHZUGDYXTN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434887 | |
| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-2-(benzyloxy)propionate | |
CAS RN |
54783-72-1 | |
| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


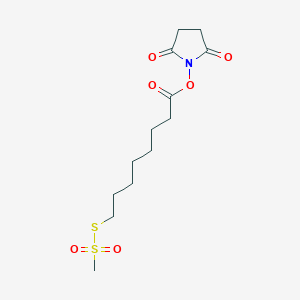

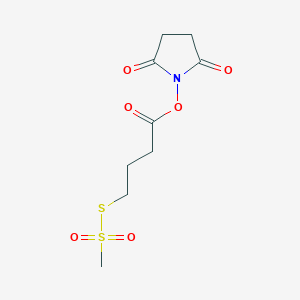
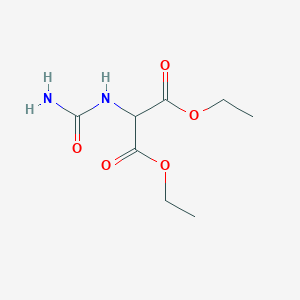
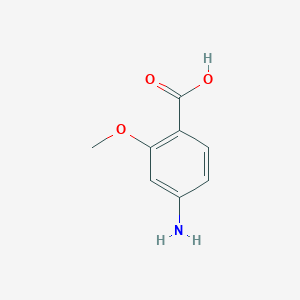
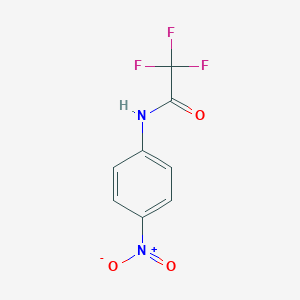
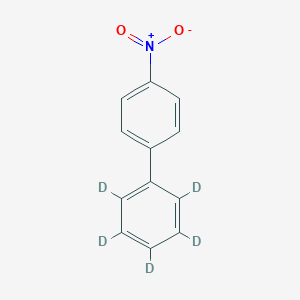
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
